molecular formula C17H13ClN2O2 B6479738 3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide CAS No. 313536-72-0

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide

Cat. No.: B6479738
CAS No.: 313536-72-0
M. Wt: 312.7 g/mol
InChI Key: DYPHUKKIZFUWMI-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an amino group, a chloro substituent, and a hydroxynaphthalenyl moiety attached to a benzamide core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Coupling Reaction: The amino group is then coupled with 1-hydroxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as converting the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-amino-4-chloro-N-(1-oxonaphthalen-2-yl)benzamide.

    Reduction: Formation of 3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzylamine.

    Substitution: Formation of 3-amino-4-methoxy-N-(1-hydroxynaphthalen-2-yl)benzamide.

Scientific Research Applications

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-chloro-N-(1-hydroxyphenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalenyl group.

    3-amino-4-chloro-N-(2-hydroxynaphthalen-1-yl)benzamide: Similar structure but with the hydroxyl group in a different position on the naphthalenyl ring.

Uniqueness

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its hydroxynaphthalenyl moiety provides additional sites for interaction with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

3-amino-4-chloro-N-(1-hydroxynaphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-13-7-5-11(9-14(13)19)17(22)20-15-8-6-10-3-1-2-4-12(10)16(15)21/h1-9,21H,19H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPHUKKIZFUWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)NC(=O)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209787
Record name 3-Amino-4-chloro-N-(1-hydroxy-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313536-72-0
Record name 3-Amino-4-chloro-N-(1-hydroxy-2-naphthalenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313536-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-(1-hydroxy-2-naphthalenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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